Cas no 35853-45-3 (4-Bromo-2,8-bis(trifluoromethyl)quinoline)
4-Bromo-2,8-bis(trifluoromethyl)quinoline Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-2,8-bis(trifluoromethyl)quinoline
- 2,8-Bis(trifluoromethyl)-4-bromoquinoline
- 8-BIS(TRIFLUOROMETHYL)-4-BROMOQUINOLINE
- 4-bromo-2,8-bistrifluoromethylquinoline
- CC-PMLSC-DMA-P108
- QU177
- 4-bromanyl-2,8-bis(trifluoromethyl)quinoline
- Quinoline, 4-bromo-2,8-bis(trifluoromethyl)-
- 2,8-bis-(trifluoromethyl)-4-bromo-quinoline
- CS-0155815
- MFCD00075340
- C11H4BrF6N
- 35853-45-3
- BDBM35448
- AS-18318
- A823000
- SCHEMBL2790491
- cid_4071242
- AKOS015853172
- W-202474
- FT-0610759
- SY023885
- AB02869
- DTXSID60399008
- NS00121189
- DTXCID20349867
-
- MDL: MFCD00075340
- Inchi: 1S/C11H4BrF6N/c12-7-4-8(11(16,17)18)19-9-5(7)2-1-3-6(9)10(13,14)15/h1-4H
- InChI Key: DXALAFAFIXJDOS-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(F)(F)F)N=C2C(C(F)(F)F)=CC=CC2=1
Computed Properties
- Exact Mass: 342.94300
- Monoisotopic Mass: 342.943
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 328
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.7
- Topological Polar Surface Area: 12.9A^2
Experimental Properties
- Color/Form: No data avaiable
- Density: 0.9±0.1 g/cm3
- Melting Point: 62-64 ºC
- Boiling Point: 281.6℃ at 760 mmHg
- Flash Point: 48.3±13.6 °C
- Refractive Index: 1.51
- PSA: 12.89000
- LogP: 5.03490
- Vapor Pressure: 3.0±0.3 mmHg at 25°C
4-Bromo-2,8-bis(trifluoromethyl)quinoline Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGK Germany:3
- Hazard Category Code: R36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
4-Bromo-2,8-bis(trifluoromethyl)quinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Bromo-2,8-bis(trifluoromethyl)quinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189001188-5g |
4-BroMo-2,8-bis(trifluoroMethyl)quinoline |
35853-45-3 | 95% | 5g |
$325.06 | 2023-09-02 | |
| Fluorochem | 092411-250mg |
4-Bromo-2,8-bis(trifluoromethyl)quinoline |
35853-45-3 | 95% | 250mg |
£36.00 | 2022-03-01 | |
| Fluorochem | 092411-1g |
4-Bromo-2,8-bis(trifluoromethyl)quinoline |
35853-45-3 | 95% | 1g |
£85.00 | 2022-03-01 | |
| Fluorochem | 092411-5g |
4-Bromo-2,8-bis(trifluoromethyl)quinoline |
35853-45-3 | 95% | 5g |
£255.00 | 2022-03-01 | |
| TRC | B810378-50mg |
4-Bromo-2,8-bis(trifluoromethyl)quinoline |
35853-45-3 | 50mg |
$ 52.00 | 2023-09-08 | ||
| TRC | B810378-100mg |
4-Bromo-2,8-bis(trifluoromethyl)quinoline |
35853-45-3 | 100mg |
$ 64.00 | 2023-09-08 | ||
| TRC | B810378-500mg |
4-Bromo-2,8-bis(trifluoromethyl)quinoline |
35853-45-3 | 500mg |
$ 115.00 | 2023-09-08 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B858122-1g |
4-Bromo-2,8-Bis(Trifluoromethyl)Quinoline |
35853-45-3 | ≥98% | 1g |
428.40 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CJ111-1g |
4-Bromo-2,8-bis(trifluoromethyl)quinoline |
35853-45-3 | 98% | 1g |
414.0CNY | 2021-07-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CJ111-200mg |
4-Bromo-2,8-bis(trifluoromethyl)quinoline |
35853-45-3 | 98% | 200mg |
109.0CNY | 2021-07-16 |
4-Bromo-2,8-bis(trifluoromethyl)quinoline Suppliers
4-Bromo-2,8-bis(trifluoromethyl)quinoline Related Literature
-
Faustine d'Orchymont,Jeannine Hess,Gordana Panic,Marta Jakubaszek,Lea Gemperle,Jennifer Keiser,Gilles Gasser Med. Chem. Commun. 2018 9 1905
Additional information on 4-Bromo-2,8-bis(trifluoromethyl)quinoline
4-Bromo-2,8-bis(trifluoromethyl)quinoline: A Comprehensive Overview
The compound with CAS No 35853-45-3, known as 4-Bromo-2,8-bis(trifluoromethyl)quinoline, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the quinoline family, which is a heterocyclic aromatic system with a nitrogen atom at position 1. The substitution pattern of this molecule—specifically the bromine atom at position 4 and two trifluoromethyl groups at positions 2 and 8—confers unique electronic and structural properties that make it valuable for various applications.
Recent studies have highlighted the potential of 4-Bromo-2,8-bis(trifluoromethyl)quinoline in drug discovery. The trifluoromethyl groups are known to enhance lipophilicity and stability, which are critical for drug candidates. Additionally, the bromine substituent can act as a leaving group in certain reactions, enabling further functionalization. Researchers have explored its role in inhibiting specific enzymes and receptors, making it a promising lead compound for therapeutic agents targeting diseases such as cancer and neurodegenerative disorders.
The synthesis of 4-Bromo-2,8-bis(trifluoromethyl)quinoline involves a multi-step process that typically begins with the preparation of quinoline derivatives. Key steps include nucleophilic substitution reactions to introduce the trifluoromethyl groups and electrophilic bromination at the 4-position. The use of palladium-catalyzed coupling reactions has also been reported to facilitate the construction of this molecule with high efficiency and selectivity. These methods not only ensure the purity of the final product but also align with green chemistry principles by minimizing waste and energy consumption.
In terms of chemical properties, 4-Bromo-2,8-bis(trifluoromethyl)quinoline exhibits remarkable thermal stability due to the electron-withdrawing effects of the trifluoromethyl groups. This stability makes it suitable for high-temperature applications in materials science, such as in the development of advanced polymers or optoelectronic devices. Furthermore, its electronic configuration allows for strong fluorescence emission under UV light, which has been leveraged in sensing applications for detecting metal ions or organic pollutants.
Recent advancements in computational chemistry have provided deeper insights into the molecular interactions of 4-Bromo-2,8-bis(trifluoromethyl)quinoline. Quantum mechanical calculations have revealed that the molecule's π-system facilitates efficient charge transport, making it a candidate for use in organic light-emitting diodes (OLEDs). Additionally, molecular dynamics simulations have shown that this compound can form stable complexes with DNA strands, suggesting potential applications in gene therapy or diagnostics.
The environmental impact of 4-Bromo-2,8-bis(trifluoromethyl)quinoline has also been a topic of interest. Studies indicate that while it is not inherently hazardous under normal conditions, its degradation products may pose risks to aquatic ecosystems. Therefore, researchers are exploring biodegradation pathways and catalytic processes to ensure its safe disposal and minimize ecological footprint.
In conclusion, 4-Bromo-2,8-bis(trifluoromethyl)quinoline (CAS No 35853-45-3) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and favorable properties continue to drive innovative research directions. As scientific understanding evolves, this compound is poised to play an increasingly significant role in advancing both academic research and industrial applications.
35853-45-3 (4-Bromo-2,8-bis(trifluoromethyl)quinoline) Related Products
- 1072944-67-2(4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline)
- 176722-72-8(7-Bromo-2-(trifluoromethyl)quinoline)
- 18706-25-7(4-Bromo-2-(trifluoromethyl)quinoline)
- 260973-04-4(4-Bromo-8-methyl-2-(trifluoromethyl)quinoline)
- 1065074-30-7(6-Bromo-8-trifluoromethylquinoline)
- 50509-76-7(4-Bromo-2-trifluoromethylbenzo[h]quinoline)
- 35853-48-6(2,6-Bis(trifluoromethyl)-4-bromoquinoline ,97%)
- 260973-10-2(4-Bromo-8-trifluoromethylquinoline)
- 50509-86-9( )
- 18706-27-9(4-Bromo-6-methyl-2-(trifluoromethyl)quinoline)